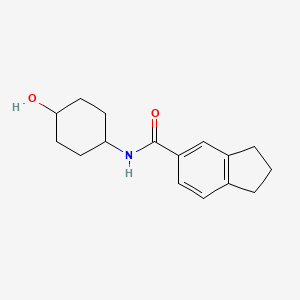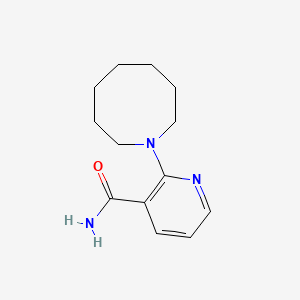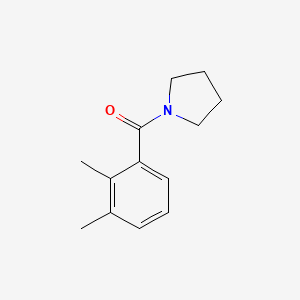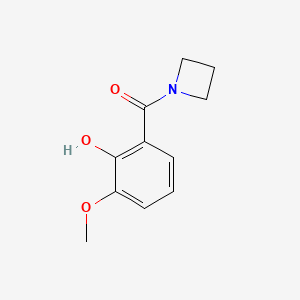
N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide, also known as CP 47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s as part of a research program aimed at developing new compounds that could mimic the effects of THC, the active ingredient in marijuana, without its psychoactive properties.
作用機序
N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497 acts as a potent agonist at the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. Activation of CB1 receptors by N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497 leads to a variety of downstream signaling events, including the inhibition of adenylyl cyclase, the activation of mitogen-activated protein kinases (MAPKs), and the modulation of ion channels and neurotransmitter release.
Biochemical and Physiological Effects:
N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497 has been shown to have a variety of biochemical and physiological effects, including the modulation of pain perception, inflammation, and neuronal excitability. It has also been shown to have effects on cardiovascular function, including the regulation of blood pressure and heart rate.
実験室実験の利点と制限
One of the main advantages of N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497 for lab experiments is its potency and selectivity for the CB1 receptor, which allows for precise control over its effects in experimental models. However, one limitation of N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497 is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.
将来の方向性
There are several potential future directions for research on N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497, including the development of new analogs with improved pharmacokinetic properties and the investigation of its potential therapeutic applications in a variety of disease states. Additionally, further research is needed to fully elucidate the mechanism of action of N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497 and its downstream signaling pathways, which could lead to the identification of new targets for drug development.
合成法
The synthesis method for N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497 involves a series of chemical reactions that start with the condensation of 2-cyclohexanone with 3-(1-naphthoyl)propionic acid to form the intermediate 2-(1-naphthoyl)-3-cyclohexylacrylic acid. This intermediate is then reduced to the corresponding alcohol using lithium aluminum hydride, followed by the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The resulting intermediate is then deprotected with tetrabutylammonium fluoride (TBAF) to give the final product, N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497.
科学的研究の応用
N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in animal models of acute and chronic pain, and has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
特性
IUPAC Name |
N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15-8-6-14(7-9-15)17-16(19)13-5-4-11-2-1-3-12(11)10-13/h4-5,10,14-15,18H,1-3,6-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQANSCUEIDOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B7474342.png)






![N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7474386.png)
![N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7474396.png)


